Carbetamide-D5
CAS No.:
Cat. No.: VC18558214
Molecular Formula: C12H16N2O3
Molecular Weight: 241.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O3 |
|---|---|
| Molecular Weight | 241.30 g/mol |
| IUPAC Name | [(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
| Standard InChI | InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m1/s1/i4D,5D,6D,7D,8D |
| Standard InChI Key | AMRQXHFXNZFDCH-NLPHKMMGSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)O[C@H](C)C(=O)NCC)[2H])[2H] |
| Canonical SMILES | CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 |
Introduction
Synthesis and Isotopic Labeling
The synthesis of Carbetamide-D5 employs a multi-step strategy combining classical organic synthesis with isotope-enriched precursors:
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Deuterated Aniline Preparation: Benzene-d6 undergoes nitration and reduction to yield aniline-d5, ensuring deuterium incorporation at all ortho, meta, and para positions .
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Carbamoyl Chloride Formation: Reaction of aniline-d5 with phosgene generates phenyl-d5-carbamoyl chloride, a key intermediate.
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Esterification: The carbamoyl chloride reacts with (R)-2-hydroxy-N-ethylpropanamide under Schotten-Baumann conditions to form the deuterated ester .
Critical parameters include:
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Isotopic Purity Control: Mass spectrometry monitors deuterium incorporation, ensuring <2% protiated impurity.
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Chiral Integrity: Asymmetric synthesis preserves the R-configuration, crucial for matching the parent compound’s bioactivity .
Table 2: Synthetic Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Aniline-d5 synthesis | 78 | 99.5 |
| Carbamoyl chloride | 92 | 98.2 |
| Final esterification | 85 | 95.1 |
Physicochemical Properties
Deuterium substitution induces subtle but measurable changes in physicochemical behavior compared to non-deuterated carbetamide:
Table 3: Comparative Physicochemical Properties
| Property | Carbetamide | Carbetamide-D5 |
|---|---|---|
| Molecular Weight | 236.27 g/mol | 241.3 g/mol |
| Melting Point | >110°C | >110°C (est.) |
| LogP (octanol-water) | 1.52 | 1.55 (calculated) |
| Water Solubility | 3.5 g/L | 3.2 g/L (est.) |
Key observations:
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Increased Molecular Weight: The +5 Da shift enables clear MS/MS differentiation (e.g., m/z 236 → 241 in Q1 scans) .
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Hydrogen Bonding: Deuteration reduces N-H stretching frequencies by ~200 cm⁻¹ in FT-IR, aiding structural confirmation .
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Chromatographic Behavior: RP-HPLC retention times differ by 0.2–0.3 minutes under C18 conditions (ACN/water gradient) .
Analytical Applications
Quantitative Mass Spectrometry
Carbetamide-D5 serves as an internal standard in LC-MS/MS workflows:
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Matrix Effect Compensation: Co-elution with native carbetamide corrects for ion suppression/enhancement in soil (LOQ: 0.1 ppb) and water samples (LOQ: 0.05 ppb) .
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Fragmentation Patterns: Characteristic transitions include m/z 241 → 154 (quantifier) and 241 → 123 (qualifier), distinct from the parent’s m/z 236 → 149 .
Table 4: LC-MS/MS Parameters
| Parameter | Value |
|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 µm |
| Gradient | 10–90% ACN in 5 min |
| Ionization | ESI+ (3.5 kV) |
| Collision Energy | 20 eV (quantifier) |
Metabolic Tracing
In rodent studies, Carbetamide-D5 enables discrimination of endogenous metabolites from test compound-derived products:
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Phase I Metabolism: Deuterium retention in hydroxylated metabolites confirms hepatic CYP450 activity .
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Excretion Kinetics: Accelerated clearance observed in deuterated vs. protiated forms (t₁/₂: 6.2 h vs. 7.8 h) suggests isotopic effects on renal processing .
| Condition | Major Product | Detection Method |
|---|---|---|
| Hydrolysis | 2-(Phenyl-d5-carbamoyloxy)propionic acid | HPLC-UV (254 nm) |
| Microbial Action | N-Ethyl-d5-lactamide | GC-MS (EI) |
Future Perspectives
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High-Resolution MS Imaging: Mapping carbetamide distribution in plant tissues using Carbetamide-D5 as a tracer.
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Multiplexed Isotope Assays: Combining ²H, ¹³C, and ¹⁵N labels for multi-residue analysis.
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Thermodynamic Studies: Exploiting isotopic effects to model herbicide-membrane interactions via isothermal titration calorimetry.
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